Methyl 6-(acetylamino)nicotinate

Description

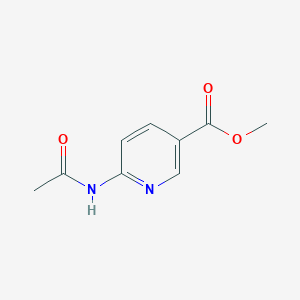

Methyl 6-(acetylamino)nicotinate (CAS: 98953-23-2) is a nicotinic acid derivative featuring a methyl ester at the 3-position and an acetylamino (-NHCOCH₃) substituent at the 6-position of the pyridine ring. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol .

Properties

IUPAC Name |

methyl 6-acetamidopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(12)11-8-4-3-7(5-10-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGHZQJGBJMCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377351 | |

| Record name | Methyl 6-(acetylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98953-23-2 | |

| Record name | Methyl 6-(acetylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(acetylamino)nicotinate typically involves the acetylation of 6-aminonicotinic acid followed by esterification. One common method includes the following steps:

Acetylation: 6-aminonicotinic acid is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 6-(acetylamino)nicotinic acid.

Esterification: The resulting 6-(acetylamino)nicotinic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(acetylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the acetylamino group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amines.

Scientific Research Applications

Methyl 6-(acetylamino)nicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of Methyl 6-(acetylamino)nicotinate involves its interaction with specific molecular targets and pathways:

Vasodilation: It acts as a peripheral vasodilator, enhancing local blood flow at the site of application.

Prostaglandin Release: It promotes the release of prostaglandin D2, which has a short half-life and acts locally

Comparison with Similar Compounds

Structural and Physicochemical Properties

Biological Activity

Methyl 6-(acetylamino)nicotinate is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 194.19 g/mol. As a derivative of nicotinic acid, it features both ester and amide functionalities, which contribute to its unique chemical properties and biological activities. The compound is structurally similar to known bioactive molecules, particularly Vitamin B3 (Niacin), which suggests potential interactions with metabolic pathways related to nicotinic acid.

This compound exhibits significant biological activity, particularly concerning vascular systems. It is believed to promote the release of prostaglandin D2 , a compound that induces vasodilation and enhances local blood flow. This action may be mediated through interactions with various enzymes involved in metabolic pathways related to nicotinic acid and nicotinamide.

The compound's interaction with nicotinate-nucleotide pyrophosphorylase , an enzyme crucial for nicotinate metabolism, suggests that it could enhance cellular signaling and metabolic processes. However, specific mechanisms of action remain largely unexplored due to a lack of comprehensive studies.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl Nicotinate | Methyl ester of nicotinic acid | Primarily acts as a vasodilator |

| Nicotinic Acid | Carboxylic acid form of nicotinic acid | Essential for metabolic processes |

| Methyl 6-Methylnicotinate | Methylated derivative of 6-aminonicotinic acid | Exhibits different pharmacokinetics compared to this compound |

| Methyl 6-Aminonicotinate | Amine instead of acetylamino group | Different reactivity due to amine functionality |

This table highlights the distinct biological activities associated with these compounds, emphasizing how the unique combination of functionalities in this compound may influence its effects on vascular dynamics and enzyme interactions.

Case Studies and Research Findings

Despite the promising structural characteristics and potential biological activities, there is a notable lack of published studies specifically investigating the effects of this compound. Current literature primarily discusses its structural similarities and theoretical implications rather than empirical data.

However, related compounds such as methyl nicotinate have been studied extensively for their roles in inducing erythema (skin redness) through vasodilation. For instance, research has demonstrated that methyl nicotinate can enhance the effectiveness of anti-inflammatory formulations by improving blood flow to affected areas . Such findings suggest that this compound may also possess similar properties worth exploring.

Safety and Handling

Due to the lack of specific safety data regarding this compound, standard laboratory practices should be followed when handling this compound. This includes wearing gloves, protective eyewear, and ensuring adequate ventilation in the workspace.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.